Ethyl 2-(((4-(1,1-dimethylethyl)phenyl)methylene)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(((4-(1,1-dimethylethyl)phenyl)methylene)amino)benzoate is a chemical compound known for its unique structure and properties. This compound is an ester derivative, which is commonly used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(((4-(1,1-dimethylethyl)phenyl)methylene)amino)benzoate typically involves the reaction of ethyl benzoate with 4-(1,1-dimethylethyl)benzaldehyde in the presence of an amine catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. These processes utilize high-efficiency reactors and continuous flow systems to maximize yield and purity. The reaction conditions are optimized to ensure consistent product quality and to minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(((4-(1,1-dimethylethyl)phenyl)methylene)amino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 2-(((4-(1,1-dimethylethyl)phenyl)methylene)amino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Ethyl 2-(((4-(1,1-dimethylethyl)phenyl)methylene)amino)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with biological pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: A simpler ester with similar reactivity but lacks the bulky tert-butyl group.
Methyl 4-(1,1-dimethylethyl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 4-(dimethylamino)benzoate: Contains a dimethylamino group instead of the methyleneamino group.
Uniqueness
Ethyl 2-(((4-(1,1-dimethylethyl)phenyl)methylene)amino)benzoate is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and affects its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where such properties are desired .
Properties
CAS No. |
94108-09-5 |
---|---|
Molecular Formula |
C20H23NO2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
ethyl 2-[(4-tert-butylphenyl)methylideneamino]benzoate |
InChI |
InChI=1S/C20H23NO2/c1-5-23-19(22)17-8-6-7-9-18(17)21-14-15-10-12-16(13-11-15)20(2,3)4/h6-14H,5H2,1-4H3 |
InChI Key |
CKBPPQQVZFDIKN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1N=CC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.